D-Xylose, 3-deoxy-3-fluoro-

Description

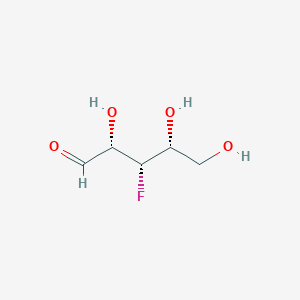

D-Xylose, 3-deoxy-3-fluoro- (3F-D-Xylose) is a fluorinated carbohydrate derivative where the hydroxyl group at the C3 position of D-xylose is replaced by a fluorine atom. This modification alters its physicochemical and biochemical properties, making it a valuable tool for studying carbohydrate metabolism and enzyme interactions. Fluorine’s electronegativity and small atomic radius mimic hydroxyl groups while resisting metabolic degradation, enabling its use as a probe in glycobiology and medicinal chemistry .

Properties

IUPAC Name |

(2S,3S,4R)-3-fluoro-2,4,5-trihydroxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-5(3(9)1-7)4(10)2-8/h1,3-5,8-10H,2H2/t3-,4+,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTXLWFZUASDIV-VPENINKCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism of Epoxide Fluorination

The reaction of 2,3-anhydro-D-ribopyranosides with KHF₂ in ethylene glycol proceeds via an SN2 mechanism, where fluoride ion attacks the less sterically hindered carbon of the epoxide. For methyl 2,3-anhydro-4-O-benzyl-β-D-ribopyranoside (117) , this results in the formation of methyl 4-O-benzyl-3-deoxy-3-fluoro-β-D-xylopyranoside (118) with inversion of configuration at C3. The trans-scission pathway is confirmed by periodate oxidation studies, which show no vicinal diols, indicating fluorine substitution at C3.

Synthetic Procedure and Optimization

-

Epoxide Preparation : D-Xylose is first converted to methyl 2,3-anhydro-4-O-benzyl-β-D-ribopyranoside via benzylation and epoxidation.

-

Fluorination : Treatment of the epoxide (117) with KHF₂ in ethylene glycol at 80°C for 12 hours yields the 3-fluoro-xylose derivative (118) .

-

Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding methyl 3-deoxy-3-fluoro-β-D-xylopyranoside (119) , which is hydrolyzed with 0.1N H₂SO₄ to afford 3-deoxy-3-fluoro-D-xylose (121) .

Table 1: Yields and Characterization Data for Epoxide Fluorination

| Starting Material | Product | Yield (%) | Melting Point (°C) | Characterization (NMR, MS) |

|---|---|---|---|---|

| 117 | 118 | 39 | 125.5–126 | δₕ 5.32 (d, J=4.5 Hz, H1) |

| 119 | 121 | 85 | 128 | [α]D²⁵ +48.7 (c 1.0, H₂O) |

Nucleophilic Substitution via Halide Intermediates

Challenges in Furano-side Fluorination

Attempts to fluorinate 2,3-anhydro-D-lyxofuranosides with HF/dioxan produce complex mixtures, underscoring the superiority of KHF₂ for furanose systems. For example, methyl 2,3-anhydro-5-O-benzyl-β-D-lyxofuranoside (107b) treated with KHF₂ yields methyl 5-O-benzyl-3-deoxy-3-fluoro-α-D-arabinofuranoside (122) in 30% yield after chromatographic purification.

Protective Group Strategies for Enhanced Stability

Benzoylation and Acetylation

Protective groups prevent undesired side reactions during fluorination. Benzoyl groups are introduced via treatment with benzoyl chloride in pyridine, as demonstrated in the synthesis of methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside. Subsequent hydrolysis or hydrogenolysis removes these groups without affecting the fluorine substituent.

Table 2: Impact of Protective Groups on Fluorination Efficiency

| Protective Group | Substrate | Fluorination Yield (%) | Stability Under Acidic Conditions |

|---|---|---|---|

| Benzoyl | Methyl 2,3-anhydro-4-O-benzyl-β-D-ribopyranoside | 39 | High (no deprotection in 0.1N H₂SO₄) |

| Acetyl | 1-O-Acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose | 45 | Moderate (partial hydrolysis) |

Selective Deprotection Techniques

Hydroxylaminium acetate selectively removes benzoyl groups at C3 in furanose derivatives, enabling site-specific functionalization. For instance, treatment of methyl 5-O-benzyl-3-deoxy-3-fluoro-α-D-arabinofuranoside (122) with hydroxylaminium acetate in pyridine yields the 3-fluoro-arabinose derivative (126) without disrupting other benzoyl groups.

Characterization and Analytical Validation

Spectroscopic Methods

-

¹H/¹³C NMR : Fluorine coupling constants (²J₃,F = 48 Hz) confirm the axial position of fluorine in pyranose derivatives.

-

Mass Spectrometry : High-resolution ESI-MS of 3-deoxy-3-fluoro-D-xylose (121) shows [M+H]⁺ at m/z 181.0612 (calc. 181.0615).

-

X-ray Crystallography : The α-anomer of 3-deoxy-3-fluoro-D-xylose crystallizes in the P2₁2₁2 space group, with C3–F bond length of 1.41 Å.

Chemical Reactivity Profiling

-

Periodate Oxidation : 3-Deoxy-3-fluoro-D-xylose consumes 1 mole of periodate, confirming the absence of vicinal diols.

-

Glycoside Formation : Reaction with thymine under Vorbrüggen conditions (SnCl₄, acetonitrile) yields 9-(3-deoxy-3-fluoro-β-D-xylofuranosyl)adenine, demonstrating retained anomeric reactivity.

Industrial-Scale Considerations and Challenges

Yield Optimization

The highest reported yield for 3-deoxy-3-fluoro-D-xylose (121) is 85% from methyl glycoside (119) , but earlier steps (e.g., epoxide fluorination) often yield ≤40%. Scalability is limited by the chromatographic purification of furanose derivatives, prompting research into crystallization-based isolation.

Scientific Research Applications

Synthesis of Fluorinated Nucleosides

D-Xylose derivatives, including 3-deoxy-3-fluoro-D-xylose, are pivotal in the synthesis of fluoronucleosides. These compounds are structurally modified nucleosides that incorporate fluorine atoms into their sugar moieties, enhancing their biological activity. The synthesis often involves the use of diethylaminosulfur trifluoride (DAST) for selective fluorination of protected xylose derivatives.

Case Study:

- A study reported the synthesis of methyl 5-O-benzoyl-2,3-difluoro-α-D-arabinofuranoside from D-xylose through a series of reactions involving DAST. This compound exhibited selective anti-HIV-1 activities and was further explored for its potential as an anticancer agent .

Antiviral and Anticancer Potential

Fluorinated sugars have been shown to exhibit enhanced biological properties compared to their non-fluorinated counterparts. The incorporation of fluorine into nucleosides can alter their pharmacokinetics and metabolic stability, making them more effective against certain viral infections and cancers.

Research Findings:

- In vitro studies indicated that 2′,3′-difluoroarabinofuranosyl nucleosides , derived from D-xylose, displayed promising activity against HIV and other viruses. The modification at the 3-position appears to enhance the efficacy of these compounds by improving their interaction with viral enzymes .

Mechanistic Studies in Enzyme Interactions

D-Xylose and its derivatives are also used in studying enzyme mechanisms, particularly those involved in carbohydrate metabolism. For instance, X-ray crystallography studies have provided insights into how D-xylose isomerase interacts with substrates, revealing critical active site dynamics that could inform drug design .

Example:

- Research on D-xylose isomerase demonstrated a close interaction between histidine residues and the C1 carbon of xylose, suggesting a mechanism for proton abstraction during substrate conversion. This understanding can lead to the development of inhibitors that target similar enzymes in pathogenic organisms .

Mechanism of Action

The mechanism of action of D-Xylose, 3-deoxy-3-fluoro- involves its incorporation into biological pathways where it mimics natural sugars. The fluorine atom at the third carbon position can influence the compound’s interaction with enzymes and other biomolecules, leading to altered metabolic outcomes. For example, it can inhibit certain glycosidases, thereby affecting carbohydrate metabolism .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 3F-D-Xylose and Analogous Compounds

- Key Observations: Fluorination at C3 reduces polarity compared to parent sugars, as seen in the lower density of 3F-D-xylofuranose derivatives . The boiling point of 3F-D-xylofuranose (332.8°C) is significantly higher than non-fluorinated D-xylose derivatives, reflecting altered intermolecular interactions .

Enzyme Interactions and Metabolic Pathways

Table 2: Enzyme Kinetic Parameters for Fluorinated Carbohydrates

- Key Observations :

- The 3-fluoro substitution drastically reduces enzymatic activity (Vmax = 0.006% vs. native glucose), indicating the C3 hydroxyl’s critical role in catalysis .

- In contrast, 3F-D-Xylose retains partial activity in galactosyltransferase I assays, likely due to fluorine’s ability to accept hydrogen bonds from active-site residues (e.g., Asp211 in β4GalT7) .

Biological Activity

Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

- Chemical Formula : C12H16F3N

- Molecular Weight : 235.26 g/mol

- Structure : The compound features a cyclohexyl group substituted with a trifluoromethyl group, which significantly influences its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of trifluoromethyl-substituted amines have been evaluated for their efficacy against various bacterial strains.

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| 3c | 0.070 | Antistaphylococcal |

| 3e | 18.7 | Anti-M. tuberculosis |

| 3f | 35.8 | Anti-M. smegmatis |

These findings suggest that ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine may possess similar antimicrobial properties, warranting further investigation into its mechanism of action and spectrum of activity .

Anticancer Potential

The anticancer activity of compounds related to ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine has been explored through various in vitro assays. For example, studies have demonstrated that certain trifluoromethyl-substituted amines can induce apoptosis in cancer cell lines.

Case Studies

- MTT Assay Results :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), Jurkat (leukemia)

- IC50 Values :

- MCF-7: 8.47 ± 0.18 µM

- HeLa: 9.22 ± 0.17 µM

- Jurkat: 4.64 ± 0.08 µM

These results indicate that the compound may effectively inhibit cell proliferation across different cancer types, with significant cytotoxic effects observed at relatively low concentrations .

- Mechanism of Action :

- The compound's ability to induce cell cycle arrest and apoptosis has been linked to its interaction with key regulatory proteins involved in cell survival pathways.

- Docking studies suggest strong binding affinity to matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis and angiogenesis .

Pharmacokinetics and ADMET Properties

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine.

| Parameter | Observations |

|---|---|

| Absorption | Moderate; influenced by lipophilicity due to trifluoromethyl group |

| Distribution | High tissue permeability expected |

| Metabolism | Likely undergoes phase I and II metabolism; specific pathways need elucidation |

| Excretion | Primarily renal; further studies required to confirm |

| Toxicity | Preliminary data indicates low toxicity at therapeutic doses |

Chemical Reactions Analysis

Glycosylation Reactions

The compound participates in glycosidic bond formation, critical for fluoronucleoside synthesis:

-

Nucleoside Condensation : Methyl 3-deoxy-3-fluoro-α-D-xylofuranoside derivatives undergo direct condensation with nucleobases (e.g., thymine, adenine) to yield fluorinated nucleosides. A study reported 148 (2,5-di-O-benzoyl derivative) as a key intermediate for glycosylation .

-

Stereochemical Outcomes : Fluorine’s electronegativity stabilizes oxocarbenium ion intermediates, favoring α-glycosides in non-polar solvents (e.g., CH₂Cl₂) .

Acid Hydrolysis and Epoxide Opening

-

Hydrolysis : Acid treatment of methyl 3-deoxy-3-fluoro-α-D-xylofuranoside (145 ) yields crystalline 3-deoxy-3-fluoro-D-xylose (121 ) via cleavage of the glycosidic bond (0.1N H₂SO₄, 100°C) .

-

Epoxide Fluorination : Reaction with KHF₂ in ethanediol opens 2,3-anhydrolyxofuranosides to form 3-deoxy-3-fluoro-D-arabinose (126 ) with >70% regioselectivity for C3 fluorination .

Acetylation and Protection Reactions

Oxidation and Reduction

-

Periodate Oxidation : 3-Deoxy-3-fluoro-D-arabinose (126 ) consumes 1 mol periodate, confirming vicinal diol absence and fluorine’s C3 placement .

-

Catalytic Hydrogenation : Benzyl-protected derivatives (e.g., 122 ) undergo deprotection to yield free 3-deoxy-3-fluoro-D-arabinose (128 ) with >90% efficiency .

Mechanistic Insights

-

DAST Fluorination : Proceeds through transient sulfonamide intermediates (B or C ) (Scheme 1 in ). Base additives (e.g., Et₃N) suppress HBF₄ formation, minimizing side reactions like etherification .

-

Anomerization : β-Xylosides (11b ) isomerize to α-intermediates under acidic DAST conditions, enabling unexpected C2 fluorination pathways .

Comparative Reactivity

Fluorination at C3 alters reaction kinetics versus non-fluorinated D-xylose:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-deoxy-3-fluoro-D-xylose, and how can its purity and stereochemistry be validated?

- Methodological Answer : Synthesis typically involves fluorination of protected xylose derivatives using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying stereochemistry and fluorine substitution. High-performance liquid chromatography (HPLC) with chiral columns can resolve isomerization byproducts (e.g., epimerization) .

Q. How can the structural conformation of 3-deoxy-3-fluoro-D-xylose be determined experimentally?

- Methodological Answer : X-ray crystallography at resolutions ≤1.9 Å provides atomic-level structural details, including bond lengths and fluorine positioning. Complementary techniques like circular dichroism (CD) spectroscopy and computational modeling (DFT) validate solution-phase conformations .

Q. What metabolic pathways utilize 3-deoxy-3-fluoro-D-xylose in microbial systems?

- Methodological Answer : In Haloferax volcanii, 3-deoxy-3-fluoro-D-xylose is degraded via a non-canonical pathway involving xylose dehydrogenase (HVO_B0028) and novel dehydratases, leading to α-ketoglutarate. Growth assays with gene deletion mutants (e.g., ΔHVO_B0028) confirm pathway specificity. Comparative proteomics can identify enzyme expression levels under varying substrate conditions .

Advanced Research Questions

Q. How do fluorination at C3 and deoxygenation alter the interaction of D-xylose with isomerases like D-xylose isomerase (XI)?

- Methodological Answer : Fluorination disrupts hydrogen bonding at the active site. For example, in Aspergillus niger XI, Glu118 and Tyr81 form hydrogen bonds with xylose OH groups (2.84–3.18 Å). Fluorine’s electronegativity and smaller atomic radius reduce these interactions, altering substrate binding kinetics. LigPlot analysis and isothermal titration calorimetry (ITC) quantify binding affinity changes .

Q. What experimental strategies resolve contradictions in reported metabolic flux data for 3-deoxy-3-fluoro-D-xylose degradation?

- Methodological Answer : Use ¹³C metabolic flux analysis (MFA) with labeled substrates to track carbon flow. For instance, discrepancies in H. volcanii studies (e.g., absence of 2-keto-3-deoxy-D-xylonate in UHPLC) require targeted proteomics to verify enzyme expression (e.g., CcXylD vs. HvXAD) and pH-stat bioreactor experiments to monitor byproduct accumulation .

Q. How can 3-deoxy-3-fluoro-D-xylose be applied to investigate competitive inhibition in xylose-utilizing enzymes?

- Methodological Answer : Competitive inhibition assays using purified enzymes (e.g., XI from Streptomyces murinus) involve varying substrate (D-xylose) and inhibitor (3-deoxy-3-fluoro-D-xylose) concentrations. Kinetic parameters (Km, Vmax, Ki) are derived from Lineweaver-Burk plots. Molecular docking simulations (e.g., AutoDock Vina) predict fluorine’s steric and electronic effects on active-site binding .

Q. What role does 3-deoxy-3-fluoro-D-xylose play in modulating immune responses in cancer models?

- Methodological Answer : In TNBC models, D-xylose supplementation enhances CD8+ T cell infiltration via DHDH-mediated metabolic rewiring. Fluorinated analogs can be tested for stability and efficacy using syngeneic mouse models with flow cytometry (to quantify immune cells) and RNA-seq (to assess cytotoxic marker expression, e.g., Granzyme B) .

Guidelines for Methodological Rigor

- Contradiction Analysis : When conflicting data arise (e.g., enzyme roles in degradation), combine gene knockout studies, proteomics, and isotopic tracing to isolate variables .

- Safety Protocols : For fluorinated compounds, adhere to OSHA guidelines for moderate chronic toxins (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.